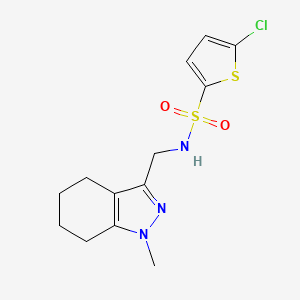
5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” is a compound that contains an indazole moiety . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives can be synthesized through various methods . A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids were synthesized by the condensation of phenylhydrazine and 2-(hydroxymethylene)cyclohexanone-4-carboxylate .
Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .
Chemical Reactions Analysis
The chemical reactions of indazole derivatives can vary depending on the functional groups attached to the indazole nucleus . The presence of an alkyl group in position 2 seems to be very significant for high intrinsic activity .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indazole derivatives have been reported to exhibit potent antiviral properties. Compounds similar to our subject compound have shown inhibitory activity against influenza A and other viruses . The presence of the indazole moiety contributes to the compound’s ability to bind with high affinity to viral proteins, potentially disrupting their replication process.
Anti-inflammatory Activity
The indazole nucleus is a common feature in many anti-inflammatory drugs. The structural features of “5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide” suggest that it may also possess anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Activity
Indazole derivatives have been studied for their anticancer activities. They are known to inhibit cell growth in various cancer cell lines, including colon and melanoma . The compound could be explored for its potential to act as a chemotherapeutic agent, targeting specific pathways involved in cancer progression.
Antimicrobial Activity
The indazole scaffold is associated with antimicrobial efficacy. This includes activity against a broad spectrum of bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Antidiabetic Activity
Research has indicated that indazole derivatives can play a role in managing diabetes. They may affect the biochemical pathways involved in glucose metabolism, offering a new approach to diabetes treatment .
Antimalarial Activity
Indazole compounds have shown promise in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite presents a potential avenue for the development of novel antimalarial drugs .
Mecanismo De Acción
Target of Action
It is known that indazole derivatives, which this compound is a part of, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors , which can lead to the inhibition, regulation, or modulation of the targeted kinases .
Biochemical Pathways
It is known that the inhibition, regulation, or modulation of kinases such as chk1, chk2, and h-sgk can affect various cellular processes, including cell growth .
Result of Action
It is known that indazole derivatives can inhibit cell growth , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
5-chloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-17-11-5-3-2-4-9(11)10(16-17)8-15-21(18,19)13-7-6-12(14)20-13/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWGMNADCWGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

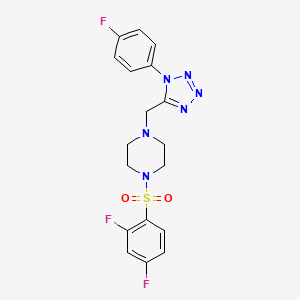
![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)
![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2865156.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)
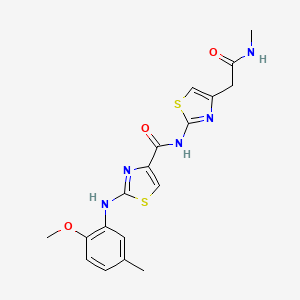
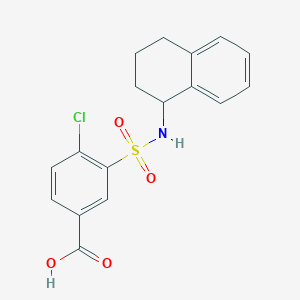
![7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2865166.png)
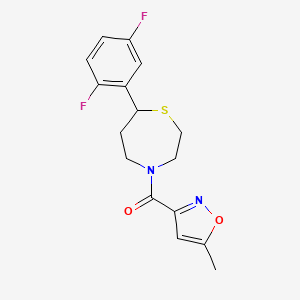
![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2865170.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2865171.png)